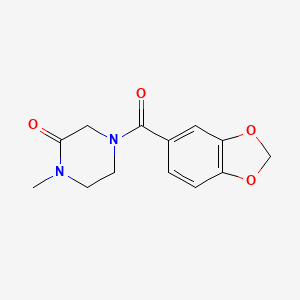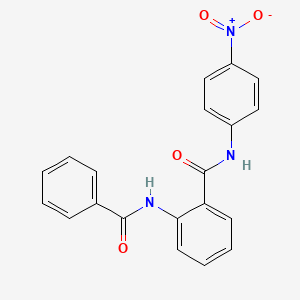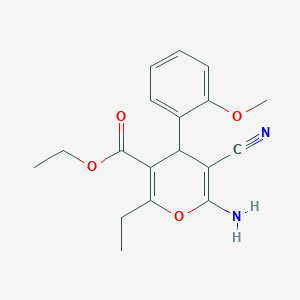
1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine, also known as MFP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a piperazine derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for the development of new therapeutic agents. In
Wirkmechanismus
The exact mechanism of action of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been shown to bind to several receptors, including dopamine D2, serotonin 5-HT1A, and adrenergic α2 receptors, which are involved in the regulation of mood and behavior. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has also been shown to modulate the activity of several enzymes and transporters that are involved in the metabolism and uptake of neurotransmitters.
Biochemical and Physiological Effects
1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine exhibits a wide range of biochemical and physiological effects, including antipsychotic, anxiolytic, and antidepressant effects. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood, cognition, and behavior. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has also been shown to modulate the activity of several enzymes and transporters that are involved in the metabolism and uptake of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a wide range of pharmacological properties, making it a promising candidate for the development of new therapeutic agents. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine is also relatively easy to synthesize, and its synthesis has been optimized to increase yield and purity. One of the limitations of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine is that its exact mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its pharmacology.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine. One direction is to further investigate its mechanism of action and the pathways through which it exerts its pharmacological effects. Another direction is to develop targeted therapies based on the pharmacology of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, the potential use of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine as a tool for studying the regulation of neurotransmitter systems in the brain could also be explored.
Conclusion
In conclusion, 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine, or 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine, is a synthetic compound that exhibits a wide range of pharmacological properties and has potential applications in the field of medicinal chemistry. The synthesis of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been optimized to increase yield and purity, and various modifications have been made to the process to improve the efficiency of the reaction. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and its mechanism of action and pharmacology continue to be investigated.
Synthesemethoden
The synthesis of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine involves a multistep process that starts with the reaction of 2-phenylethylamine with 5-methyl-2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a reducing agent such as sodium borohydride to yield the final product, 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine. The synthesis of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been optimized to increase yield and purity, and various modifications have been made to the process to improve the efficiency of the reaction.
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(5-methylfuran-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-15-7-8-17(22-15)18(21)20-13-11-19(12-14-20)10-9-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRTSHEIRANJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylfuran-2-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185369.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185383.png)
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5185388.png)


![2-{[3-(isopropoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B5185413.png)
![2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide](/img/structure/B5185419.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)
![2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)

![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)